tert-ブチル トランス-17-ブロモ-4,7,10,13-テトラオキサ-15-ヘプタデセノエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

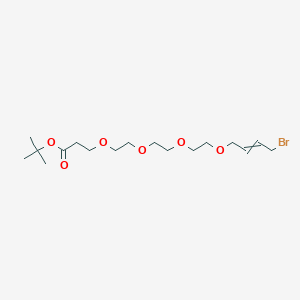

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate: is a chemical compound with the molecular formula C17H31BrO6 and a molecular weight of 411.33 g/mol . This compound is primarily used as a cross-linking reagent in various chemical and biological applications .

科学的研究の応用

Chemistry: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is used as a cross-linking reagent in the synthesis of complex organic molecules . It is particularly useful in the solid-phase synthesis of protected peptides and glycopeptides .

Biology: In biological research, this compound is used to modify biomolecules and study their interactions . It is also employed in the development of novel drug delivery systems .

Industry: In industrial applications, this compound is used in the production of advanced materials and coatings . It is also utilized in the manufacture of specialty chemicals .

作用機序

Target of Action

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, also known as the Hycron linker , is primarily used in the field of proteomics research . Its primary targets are peptides and glycopeptides .

Mode of Action

The compound acts as an allylic anchor for the high-efficiency solid-phase synthesis of protected peptides and glycopeptides . It interacts with its targets by forming covalent bonds, thereby facilitating the synthesis process .

Result of Action

The primary result of the action of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is the efficient synthesis of protected peptides and glycopeptides

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves the reaction of tert-butyl 4-bromo-2,2-dimethylbutanoate with tetraethylene glycol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .

化学反応の分析

Types of Reactions: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives .

類似化合物との比較

Comparison: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is unique due to its specific structure, which includes multiple ether linkages and a bromine atom . This structure imparts distinct chemical properties, making it particularly suitable for use as a cross-linking reagent in various applications . In contrast, similar compounds like tert-Butyl α-bromoisobutyrate and tert-Butyl 3-butenoate have different structures and are used for different purposes .

生物活性

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a specialized compound notable for its unique chemical structure and potential biological applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C17H31BrO6

- Molecular Weight : 411.33 g/mol

- Density : 1.182 g/mL at 20°C

The biological activity of tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is primarily attributed to its interaction with cellular membranes and proteins. The presence of bromine and multiple ether linkages in its structure suggests potential roles in:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress in cells.

- Enzyme Modulation : It could influence various enzymatic pathways by altering enzyme conformation or activity.

Antioxidant Activity

A study conducted by Cermakova et al. (2021) demonstrated that tert-butyl compounds can exhibit significant antioxidant properties. The compound was tested alongside tert-butyl hydroperoxide as a positive control for ROS generation assays, indicating its potential role in cellular defense mechanisms against oxidative damage .

Cytotoxic Effects

In vitro studies have shown that tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate can induce cytotoxicity in cancer cell lines. For instance, research published in bioRxiv noted that the compound inhibited the proliferation of neuroblastoma cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Neuroblastoma Treatment :

- Objective : Evaluate the cytotoxic effects on neuroblastoma cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected at higher concentrations.

-

Inflammation Modulation :

- Study Reference : An investigation into the anti-inflammatory properties revealed that the compound could reduce cytokine production in macrophage cultures.

- Outcome : This suggests a role in modulating immune responses and could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGWNGIROULA-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。